Dihydroxy Bendamustine (HP2) is a metabolite of the alkylating antineoplastic agent Bendamustine [, , ]. It is formed through the hydrolysis of Bendamustine, primarily in the liver []. Unlike its parent compound, Dihydroxy Bendamustine exhibits significantly reduced pharmacological activity, particularly its ability to inhibit cancer cell growth []. Therefore, it is often regarded as an inactive metabolite in the context of cancer treatment [].
Dihydroxy Bendamustine is a chemical compound derived from Bendamustine, an alkylating agent primarily used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. It is characterized by the presence of two hydroxyl groups, which influence its pharmacological properties and metabolic pathways. Dihydroxy Bendamustine and its derivatives have garnered attention for their potential therapeutic applications and as intermediates in the synthesis of Bendamustine hydrochloride.
The compound is synthesized as part of various chemical processes aimed at producing Bendamustine hydrochloride. It has been identified as a significant metabolite during the biotransformation of Bendamustine in the body, particularly through hydrolysis reactions that occur after administration.
Dihydroxy Bendamustine falls under the classification of alkylating agents, which are a group of chemotherapy drugs that work by damaging DNA and preventing cancer cells from dividing. It is also categorized as a benzimidazole derivative due to its structural characteristics.
The synthesis of Dihydroxy Bendamustine involves several chemical reactions, primarily focusing on the chlorination and hydrolysis of precursor compounds. Key methods include:
The synthesis process emphasizes controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield while minimizing impurities. For instance, the use of activated charcoal during purification helps remove by-products formed during synthesis .
Dihydroxy Bendamustine features a complex molecular structure characterized by:
This structure can be represented as follows:
Dihydroxy Bendamustine participates in several key chemical reactions:
The reactions involving Dihydroxy Bendamustine are influenced by factors such as pH, temperature, and solvent polarity, which can affect both the rate and outcome of these transformations.
Dihydroxy Bendamustine exerts its pharmacological effects through a unique mechanism that includes:
Dihydroxy Bendamustine has several scientific uses:
Dihydroxy bendamustine (systematic name: 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid), also designated as HP2 or Bendamustine Dihydroxy Impurity, is a primary hydrolytic metabolite of the chemotherapeutic agent bendamustine. Its molecular formula is C₁₆H₂₃N₃O₄ (molecular weight: 321.38 g/mol for the free acid; 357.84 g/mol for the hydrochloride salt) [3] [5] [8]. Structurally, HP2 arises from the replacement of the two chlorine atoms in bendamustine’s bis(2-chloroethyl)amino group with hydroxyl groups, resulting in a bis*(2-hydroxyethyl)amino moiety [3] [8]. This conversion eliminates the alkylating capacity of the parent compound. Key molecular properties include:
Table 1: Structural Identifiers of Dihydroxy Bendamustine
Property | Value | |
---|---|---|
CAS Number (free acid) | 109882-29-3 | |
CAS Number (hydrochloride) | 109882-30-6 | |
IUPAC Name | 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
SMILES | CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |
InChI Key | XQMDIDKYVZPCNV-UHFFFAOYSA-N | |
LogP (calculated) | 0.3 | [5] [8] |
Deuterated analogs (e.g., Dihydroxy Bendamustine-d₃, CAS 1794737-33-9) feature a trideuteriomethyl group (-CD₃) on the benzimidazole ring, serving as internal standards in mass spectrometry [3].
HP2 forms primarily via non-enzymatic hydrolysis of bendamustine in aqueous environments, though enzymatic pathways may contribute in vivo. The reaction proceeds through a stepwise nucleophilic substitution mechanism [2] [7]:
This process is pH-dependent, accelerating under alkaline conditions. HP2 is exceptionally stable compared to bendamustine, which degrades rapidly in plasma (effective half-life: 40 minutes) [2] [7] [9]. In vitro studies confirm HP2 persists in urine for >168 hours post-bendamustine administration [3].
Table 2: Hydrolysis Kinetics of Bendamustine to HP2
Parameter | Bendamustine → HP1 | HP1 → HP2 | |
---|---|---|---|
Rate-Determining Step | Nucleophilic substitution (SN₂) | Solvolysis | |
Primary Solvent | Aqueous buffer (pH 7.4) | Aqueous buffer | |
Catalysts | None (non-enzymatic) | None | |
Major Byproducts | None | None | [2] [7] |
Synthetic preparation of HP2 for analytical standards involves:
Structural and Functional Differences:
Table 3: Comparative Structural and Biological Properties
Property | Bendamustine | HP1 | HP2 | |
---|---|---|---|---|
Key Functional Groups | -N(CH₂CH₂Cl)₂ | -N(CH₂CH₂OH)(CH₂CH₂Cl) | -N(CH₂CH₂OH)₂ | |
Alkylating Potential | High | Moderate | None | |
STAT3 Inhibition (IC₅₀) | 7.4 μM | Not determined | >100 μM | |
Cytotoxic Activity | Potent (DNA crosslinks) | Weak | Negligible | [3] [6] [10] |
Metabolic Context:
Mechanistic Implications:
The loss of cytotoxicity in HP2 underscores that bendamustine’s anticancer activity requires intact chloroethyl groups. Biochemical assays confirm HP2 cannot inhibit STAT3 transcription factor, whereas bendamustine covalently binds cysteine residues (C550/C712) in its SH2 domain [3]. This structure-activity relationship validates the nitrogen mustard moiety as indispensable for bendamustine’s mechanism.
Table 4: Analytical Applications of HP2 and Derivatives
Application | Compound Used | Purpose | |
---|---|---|---|
LC-MS Quantification | HP2 | Quantify bendamustine hydrolysis in formulations | |
Metabolic Profiling | Deuterated HP2 (HP2-d₃) | Internal standard for urinary metabolite assays | |
Mechanistic Studies | HP2 | Negative control in alkylation assays | [3] [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7